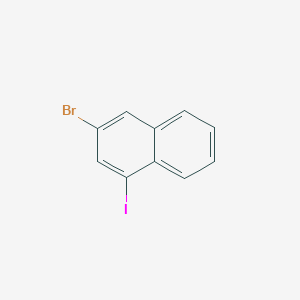

3-Bromo-1-iodonaphthalene

Description

3-Bromo-1-iodonaphthalene (C₁₀H₆BrI) is a dihalogenated naphthalene derivative featuring bromine and iodine substituents at the 3- and 1-positions, respectively. This compound is structurally significant due to the distinct electronic and steric effects imparted by the heavy halogens, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) and materials science .

Properties

IUPAC Name |

3-bromo-1-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWARGSJDSRDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by iodination to yield the desired product. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method enhances safety and efficiency by combining the generation and reaction of Grignard reagents in a single step, avoiding the need for separate preparation and storage .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-iodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by another nucleophile.

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Coupling Reactions: Palladium catalysts and organostannanes are commonly used in these reactions, often in the presence of a base and under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted naphthalene derivatives .

Scientific Research Applications

Synthetic Organic Chemistry

3-Bromo-1-iodonaphthalene serves as a versatile building block in the synthesis of various organic compounds. Its halogen substituents make it an ideal candidate for cross-coupling reactions, such as:

- Suzuki Coupling : The compound can participate in Suzuki coupling reactions to form biaryl compounds, which are essential in various organic materials and pharmaceuticals. For instance, a study demonstrated the oxidative addition of aryl halides, including this compound, leading to high yields of desired products through palladium-catalyzed processes .

- Stannylative Substitution : Recent methodologies utilize stannylpotassium reagents for stannylative substitutions involving aryl halides like this compound. This approach highlights its utility in generating arylstannanes, which are valuable intermediates in organic synthesis .

Electronic Materials

The compound is recognized for its potential applications in the field of organic electronics:

- Organic Light Emitting Diodes (OLEDs) : this compound has been investigated as a material for OLEDs due to its ability to form charge transport layers. Its unique electronic properties contribute to improved device performance .

- Organic Photovoltaics : Research indicates that compounds with similar structures can enhance the efficiency of organic photovoltaic devices by improving charge mobility and light absorption characteristics.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Anticancer Agents : Compounds derived from this compound have shown promising activity against various cancer cell lines. The halogen substituents may enhance biological activity through mechanisms such as increased lipophilicity or interaction with specific biological targets.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Bromo-1-iodonaphthalene involves its reactivity towards various nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers

2-Bromo-1-iodonaphthalene (CAS 676267-05-3)

- Molecular Formula : C₁₀H₆BrI

- Molecular Weight : 332.96 g/mol

- Classification : Aryl compound (naphthalene derivative)

- Applications : Used in organic electronics and semiconductor materials due to its planar structure and halogen reactivity .

1-Bromo-4-iodonaphthalene (CAS 63279-58-3)

- Molecular Formula : C₁₀H₆BrI

- Molecular Weight : 332.96 g/mol

- Applications : A small-molecule semiconductor building block, highlighting the role of halogen positioning in electronic materials .

- Key Difference : The para-substitution pattern (1-bromo, 4-iodo) modifies conjugation pathways, influencing optoelectronic properties.

Halogen-Substituted Analogues

3-Bromo-1-chloronaphthalene (CAS 325956-47-6)

- Molecular Formula : C₁₀H₆BrCl

- Molecular Weight : 241.52 g/mol

- Synthesis : Prepared via directed halogenation or cross-coupling routes, with yields optimized in literature .

3-Bromo-1-nitronaphthalene (CAS 102153-47-9)

- Molecular Formula: C₁₀H₆BrNO₂

- Purity : 98% (commercial grade)

- Applications : Nitro groups enhance electrophilicity, making this compound suitable for nitro-reduction or substitution reactions .

- Key Difference : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-rich iodine in 3-Bromo-1-iodonaphthalene.

Mono-Halogenated Derivatives

1-Bromonaphthalene (CAS 90-11-9)

- Molecular Weight : 207.07 g/mol

- Boiling Point : 281°C

- Solubility : Miscible in alcohols, benzene, chloroform, and ether .

- Safety : Health hazard rating of 2 (OSHA), requiring precautions during handling .

- Key Difference : The absence of iodine simplifies synthesis but limits utility in reactions requiring heavy halogens.

Molecular and Reactive Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|

| This compound | 332.96* | Br (3), I (1) | High reactivity in cross-coupling (I > Br) |

| 2-Bromo-1-iodonaphthalene | 332.96 | Br (2), I (1) | Steric hindrance at 2-position |

| 3-Bromo-1-chloronaphthalene | 241.52 | Br (3), Cl (1) | Lower cost, moderate reactivity |

*Inferred from analogous isomers .

Biological Activity

3-Bromo-1-iodonaphthalene is a halogenated naphthalene derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of organohalogen compounds, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

This compound has the molecular formula C₁₀H₆BrI and is characterized by its unique structure, which includes both bromine and iodine substituents on the naphthalene ring. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated naphthalene derivatives exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The specific activities of this compound have been explored in several studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Studies have shown that compounds with bromine and iodine substituents can possess significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Organism Tested | Activity Observed | Reference |

|---|---|---|---|

| A | E. coli | Inhibition of growth | |

| B | S. aureus | Significant antimicrobial effect | |

| C | Candida albicans | Antifungal activity observed |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that halogenated naphthalenes can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Study:

In a study assessing the cytotoxic effects of halogenated naphthalenes on human cancer cell lines, this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value indicating effective concentration levels that induce cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via ROS generation |

| HeLa | 20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is thought to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Halogenated compounds can lead to increased oxidative stress in cells.

- DNA Interaction: These compounds may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: They may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1-iodonaphthalene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation of naphthalene. Bromination typically employs Fe or AlBr3 as catalysts under controlled conditions to ensure regioselectivity at the 3-position, followed by iodination using iodine monochloride (ICl) or KI/NaIO4 systems. Yield optimization requires inert atmospheres (N2 or Ar) and temperature control (0–25°C) to minimize side reactions .

- Validation : Purity (>95%) can be confirmed via GC or HPLC, as demonstrated in halogenated naphthalene analogs .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

- Methodology : Use spectroscopic techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm substitution patterns. Thermodynamic data (e.g., enthalpy of formation, vapor pressure) can be extrapolated from NIST databases for related bromo-iodo aromatics, leveraging known correlations between halogen position and stability .

- Cross-Referencing : Compare experimental melting points with computational predictions (DFT or QSPR models) to validate structural assignments .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in dihalogenated naphthalenes be resolved?

- Case Study : Discrepancies in bromination/iodination positions often arise from solvent polarity (e.g., DCM vs. DMSO) or catalyst choice. For example, AlBr3 favors electrophilic substitution at electron-rich positions, while FeCl3 may shift selectivity .

- Resolution : Perform kinetic studies (time-resolved NMR) and computational simulations (e.g., Fukui function analysis) to map reaction pathways and identify dominant intermediates .

Q. What analytical strategies address contradictions in reported spectral data for halogenated naphthalenes?

- Methodology : Replicate experiments under standardized conditions (solvent, temperature) and cross-validate using multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior). For example, <sup>13</sup>C NMR chemical shifts for C-I bonds in 1-iodonaphthalene derivatives vary by ±2 ppm depending on solvent .

- Data Harmonization : Use databases like NIST Chemistry WebBook to benchmark results against peer-reviewed datasets .

Q. How can computational modeling improve the design of this compound derivatives for catalytic applications?

- Approach : Employ density functional theory (DFT) to predict electronic effects (e.g., Hammett σpara values for Br/I substituents) and optimize ligand geometries for transition-metal complexes. Validate models with experimental XAS (X-ray absorption spectroscopy) or cyclic voltammetry .

- Case Example : Simulate charge distribution in Pd-catalyzed cross-coupling reactions to predict reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.